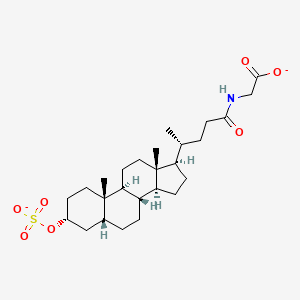

Sulfoglycolithocholate(2-)

説明

Structure

3D Structure

特性

分子式 |

C26H41NO7S-2 |

|---|---|

分子量 |

511.7 g/mol |

IUPAC名 |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/p-2/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 |

InChIキー |

FHXBAFXQVZOILS-OETIFKLTSA-L |

異性体SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C |

正規SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C |

同義語 |

glycolithocholic acid sulfate sulfoglycolithocholic acid sulfolithocholylglycine sulfolithoglycocholine |

製品の起源 |

United States |

Biological Occurrence and Physiological Significance

Endogenous Production and Distribution

Identification as a Human Metabolite

Sulfoglycolithocholate(2-) is recognized as an endogenous human metabolite. hmdb.cadntb.gov.ua It is a secondary bile acid, meaning it is produced through the metabolic activities of the microbial flora within the colonic environment. hmdb.ca In the liver, both primary and secondary bile acids are conjugated with amino acids, primarily glycine (B1666218) or taurine (B1682933), at the C-24 carboxylic acid on their side chain. hmdb.cawikipedia.org Consequently, the vast majority of bile acids found in the biliary system exist in these conjugated forms. hmdb.ca Sulfoglycolithocholate(2-) has been specifically identified in human biofluids, including blood, urine, and feces. hmdb.camdpi.comnih.gov Its presence in extracellular locations has been noted in the Human Metabolome Database. nih.gov

Presence in Mammalian Systems

Beyond its confirmed role in human metabolism, Sulfoglycolithocholate(2-) has been detected in various other mammalian systems. Research studies have identified this compound in the serum of mice, particularly in studies related to conditions like cholestatic jaundice and in response to ionizing radiation. It has also been identified in the serum of sheep and is a known metabolite in porcine plasma. mdpi.com A study on fecal microbiota transplantation (FMT) in mice models further highlighted its connection to gut microbiome activity across different mammalian species. mdpi.com

Detection in Biological Samples

The detection and quantification of Sulfoglycolithocholate(2-) in biological matrices are typically accomplished using advanced analytical techniques, primarily Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). restek.commdpi.com This method allows for the sensitive and selective measurement of various bile acids, including their conjugated and sulfated forms.

Presence in Stool Samples

Sulfoglycolithocholate(2-) has been detected in human stool samples, although often it is not quantified. hmdb.ca Its presence in feces is significant as it reflects the interplay between host liver metabolism and the metabolic activity of the gut microbiota. nih.govbiorxiv.org The analysis of fecal bile acids shows that the majority are secondary bile acids, with only trace amounts of conjugated forms. nih.gov However, the detection of sulfated conjugates like Sulfoglycolithocholate(2-) is noteworthy. A workshop report focused on developing a human whole stool reference material included Sulfoglycolithocholate(2-) as a candidate compound produced by microbial activity. nih.gov Furthermore, a study involving fecal microbiota transplantation (FMT) in patients with recurrent Clostridioides difficile infection identified sulfoglycolithocholate (B1203390) (SGLCA) as one of the urinary metabolites that changed significantly post-transplantation, indicating its origin from the restored gut microbiota's processing of bile acids. mdpi.com

Research Findings on Sulfoglycolithocholate(2-) in Fecal and Related Samples

| Study Context | Sample Type | Finding | Reference |

|---|---|---|---|

| Human Metabolome Database | Feces | Detected but not Quantified | hmdb.ca |

| Human Whole Stool Reference Material Development | Stool | Listed as a candidate microbially produced compound | nih.gov |

Quantification in Plasma Samples

The concentration of Sulfoglycolithocholate(2-) has been quantified in human blood plasma and serum. The Human Metabolome Database reports an average concentration of 0.06 +/- 0.01 µM in the blood of healthy adults. hmdb.ca Metabolomic studies have identified this compound as a potential biomarker in various disease states. For instance, it was part of a panel of metabolites used in the differential diagnosis of non-alcoholic steatohepatitis (NASH). google.com Another study identified sulfoglycolithocholate as a potential serum biomarker for the early detection of non-muscle invasive bladder cancer. dntb.gov.uamdpi.com The analytical methods for these quantifications typically involve LC-MS/MS, which provides the necessary specificity and sensitivity to measure low-concentration metabolites in the complex matrix of plasma. mdpi.comrestek.com

Reported Detections of Sulfoglycolithocholate(2-) in Plasma/Serum

| Sample Type | Reported Concentration/Finding | Study Focus | Reference |

|---|---|---|---|

| Blood | 0.06 +/- 0.01 uM | Normal adult baseline (Both sexes) | hmdb.ca |

| Serum | Identified as a potential biomarker | Early detection of bladder cancer | dntb.gov.uamdpi.com |

Biosynthesis and Metabolic Pathways

Precursor Compounds and Initial Sulfation Pathways

The biosynthesis of Sulfoglycolithocholate(2-) begins with precursor bile acids that undergo conjugation and sulfation. The immediate precursor to Sulfoglycolithocholate(2-) is glycolithocholic acid, which is the glycine (B1666218) conjugate of lithocholic acid. nih.gov The critical step in the formation of Sulfoglycolithocholate(2-) is the sulfation of this precursor. This reaction involves the transfer of a sulfonate group from a universal donor molecule to the glycolithocholate (B1262617) molecule. aist.go.jp

The universal sulfur donor for all sulfotransferase reactions, including the formation of Sulfoglycolithocholate(2-), is 3'-Phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.org The synthesis of PAPS is a crucial prerequisite and occurs endogenously in humans via a two-step process using ATP. wikipedia.org

Step 1: APS Formation: ATP sulfurylase catalyzes the reaction between ATP and an inorganic sulfate (B86663) ion (SO₄²⁻) to produce adenosine-5'-phosphosulfate (B1198388) (APS). wikipedia.org

Step 2: PAPS Formation: APS kinase then catalyzes the phosphorylation of APS, using another molecule of ATP, to yield PAPS. wikipedia.org

In humans, these two enzymatic activities are carried out by bifunctional PAPS synthase enzymes (PAPSS1 and PAPSS2). wikipedia.orgnih.gov The availability of PAPS can be a rate-limiting factor for sulfation reactions, making its synthesis pathway a key regulatory point. nih.gov

| Enzyme | Function in PAPS Synthesis |

| ATP sulfurylase | Catalyzes the formation of APS from ATP and sulfate. wikipedia.org |

| APS kinase | Catalyzes the phosphorylation of APS to form PAPS. wikipedia.org |

| PAPSS1/PAPSS2 | Human bifunctional enzymes that perform both steps. wikipedia.orgnih.gov |

Mammalian Enzymatic Transformations

The primary mammalian transformation leading to Sulfoglycolithocholate(2-) is the sulfation of its precursor, glycolithocholate. This reaction is catalyzed by sulfotransferase enzymes (SULTs), which are a family of enzymes responsible for transferring the sulfo group from PAPS to a substrate. aist.go.jp Specifically, bile salt sulfotransferases, such as the human enzyme SULT2A1, are responsible for the sulfation of bile acids like glycolithocholate. aist.go.jprhea-db.org The reaction proceeds as follows:

3'-phosphoadenylyl sulfate + Glycolithocholate → Adenosine 3',5'-bisphosphate + Glycolithocholate 3-sulfate aist.go.jp

Sulfation is a critical mechanism that determines the metabolic fate of lithocholic acid and its conjugates. Lithocholic acid is relatively hydrophobic and can be cytotoxic. The conjugation with glycine to form glycolithocholate, followed by sulfation, dramatically increases the water solubility of the molecule. hmdb.ca This transformation is a key detoxification step. The addition of the negatively charged sulfate group facilitates the elimination of the bile acid from the body, primarily via renal clearance, thereby preventing its accumulation in tissues and mitigating potential toxicity. hmdb.ca

| Transformation | Enzyme | Substrate | Product | Significance |

| Sulfation | Bile Salt Sulfotransferase (e.g., SULT2A1) aist.go.jp | Glycolithocholate | Sulfoglycolithocholate(2-) aist.go.jp | Increases water solubility, facilitates renal excretion, detoxification. hmdb.ca |

Microbial Biotransformation and Metabolism

Microbial biotransformation refers to the structural modification of chemical compounds by microorganisms. medcraveonline.com In the context of bile acids, gut microbes can perform a variety of reactions, including deconjugation (cleavage of the glycine or taurine (B1682933) moiety) and dehydroxylation. They are also capable of metabolizing sulfated compounds. For instance, certain gut bacteria can utilize organic sulfur compounds, such as sulfated bile acids, as a source for sulfur, which can be incorporated into their metabolic pathways. oup.com This suggests that gut microbes can potentially reverse the sulfation process through desulfation reactions, altering the solubility and biological activity of the bile acid. The main reactions involved in the microbial biotransformation of complex molecules like flavonoids include hydroxylation, glycosylation, and demethylation, highlighting the broad enzymatic capabilities that may also apply to bile acid metabolism. nih.gov

Analysis of Aerobic De-sulfonation Pathways

The removal of the sulfate group from sulfated bile acids, a process known as de-sulfonation or desulfation, is primarily carried out by the gut microbiota. nih.gov While the user's request specifies aerobic de-sulfonation, the available scientific literature predominantly points to this process occurring under anaerobic conditions within the gut. nih.govd-nb.info Gut bacteria, including species from the genera Clostridium, Peptococcus, Pseudomonas, and Fusobacterium, have been associated with desulfating activity. nih.gov These microorganisms express sulfatase enzymes that hydrolyze the sulfate ester bond, releasing the unconjugated bile acid and inorganic sulfate. nih.govethz.ch

The process of de-sulfonation is crucial for the further metabolism of sulfated bile acids, as they are resistant to other microbial transformations until the sulfate group is removed. oup.com Once desulfated, the liberated glycolithocholic acid can be further metabolized by the gut microbiota.

Research into the specific aerobic de-sulfonation of Sulfoglycolithocholate(2-) is limited. However, some aerobic bacteria possess monooxygenase enzymes that can destabilize the C-SO3 bond, leading to the release of sulfite. d-nb.info It is plausible that similar enzymatic mechanisms could be involved in the aerobic degradation of sulfated bile acids, although this remains an area for further investigation.

Optimization Strategies for Microbial Transformation

The microbial transformation of steroids, including bile acids, is a significant area of research for the production of valuable pharmaceutical compounds. researchfloor.orgnih.gov Optimizing these biotransformation processes is key to improving yields and efficiency. mdpi.com Several strategies can be employed to enhance the microbial transformation of compounds like Sulfoglycolithocholate(2-).

Optimization of Fermentation Conditions:

The efficiency of microbial transformation is highly dependent on the culture conditions. mdpi.com Key parameters that can be optimized include:

Strain Selection: Identifying and selecting microbial strains with high transformation capabilities is a critical first step. researchfloor.orgmdpi.com

Medium Composition: The composition of the culture medium, including carbon and nitrogen sources, can significantly influence enzyme production and activity. mdpi.com

pH and Temperature: Each microorganism has an optimal pH and temperature range for growth and enzymatic activity. For instance, the transformation of steroidal saponins (B1172615) by Trichoderma harzianum was found to be most efficient at 30°C and a pH of 6. mdpi.com

Aeration and Agitation: Adequate oxygen supply and mixing are crucial for aerobic transformations to ensure uniform distribution of the substrate and microorganisms. mdpi.com

Substrate Concentration: The concentration of the substrate, in this case, Sulfoglycolithocholate(2-), needs to be optimized to maximize product yield without causing substrate inhibition. mdpi.com

| Parameter | Optimized Condition | Rationale |

| Microbial Strain | High-activity sulfatase-producing strain | To efficiently catalyze the de-sulfonation reaction. |

| pH | 6.0 - 7.0 | Optimal range for many bacterial and fungal enzymes. mdpi.com |

| Temperature | 25 - 37 °C | Mesophilic range suitable for many soil and gut microorganisms. mdpi.com |

| Aeration | High | To support aerobic metabolic pathways. |

| Substrate Solubility | Enhanced with co-solvents | To improve bioavailability for microbial uptake and transformation. mdpi.com |

Genetic and Metabolic Engineering:

Advances in genetic and metabolic engineering offer powerful tools for optimizing microbial transformation pathways. researchfloor.orgnih.govmdpi.com These strategies can include:

Overexpression of Key Enzymes: Increasing the expression of the sulfatase enzyme responsible for de-sulfonation can significantly enhance the transformation rate. nih.gov

Deletion of Competing Pathways: Knocking out genes involved in metabolic pathways that compete for the substrate or intermediates can redirect metabolic flux towards the desired product. researchgate.net

Improving Cofactor Availability: Ensuring an adequate supply of necessary cofactors for the enzymatic reactions can boost efficiency. researchfloor.org

Cell Permeability Enhancement: Modifying the cell envelope can improve the uptake of the substrate and the secretion of the product. mdpi.com

| Strategy | Approach | Expected Outcome |

| Gene Overexpression | Introduce multiple copies of the sulfatase gene under a strong promoter. | Increased rate of de-sulfonation. |

| Pathway Engineering | Delete genes for pathways that degrade the steroid backbone. | Higher yield of the desired transformed product. |

| Cofactor Regeneration | Engineer pathways for efficient regeneration of cofactors like NADH or FADH2. | Sustained high enzymatic activity. |

By systematically applying these optimization strategies, it is possible to develop efficient and high-yielding microbial processes for the transformation of Sulfoglycolithocholate(2-) and other related bile acids.

Enzymology of Sulfoglycolithocholate 2 Metabolism

Identification and Characterization of Relevant Enzymes

The key enzymes responsible for the metabolism of sulfated bile acids like Sulfoglycolithocholate(2-) are sulfatases, which catalyze the hydrolysis of sulfate (B86663) esters. wikipedia.org Evidence strongly points to the gut microbiome as the primary source of sulfatases active on bile acid sulfates. nih.govoup.com

Bile salt sulfatase activity has been identified in several bacterial genera, indicating a significant role for the gut flora in the enterohepatic circulation of bile acids. nih.govresearchgate.net These microbial enzymes can hydrolyze the sulfate esters of bile acids, converting them into less polar forms that are more readily reabsorbed. researchgate.net

Research has led to the isolation and characterization of specific bacteria and their sulfatases:

Clostridium Species : Strains of Clostridium, such as the S1 strain isolated from rat intestinal microflora, have demonstrated the ability to desulfate bile salts. asm.org The sulfatase activity from Clostridium sp. strain S1 was found to be specific for the 3α-sulfates of 5β-bile acids. asm.orgasm.org The production of this enzyme is dependent on the composition of the culture medium. asm.org

Pseudomonas testosteroni : This bacterium produces a bile acid sulfate sulfatase (BSS) that has been purified and characterized. nih.gov The enzyme was found to hydrolyze the 3α-sulfate esters of common human serum bile acids. nih.gov

Other Bacteria : Various other intestinal bacteria, including species of Bacteroides and Parabacteroides, are known to possess steroid sulfatase activity, which may also contribute to the metabolism of sulfated bile acids. asm.orgfrontiersin.org

| Bacterial Source | Enzyme | Substrate Specificity | Reference |

|---|---|---|---|

| Pseudomonas testosteroni | Bile Acid Sulfate Sulfatase (BSS) | Hydrolyzes 3α-sulfate esters of bile acids. | nih.gov |

| Clostridium sp. strain S1 | Bile Salt Sulfatase | Specific for 3α-sulfates of 5β-bile acids. | asm.orgasm.org |

| Peptococcus niger H4 | Steroid Sulfatase | Desulfates androstane-, pregnane-, and bile acid-3-sulfates. | asm.org |

The catalytic action of sulfatases involves the hydrolysis of a sulfate ester bond to yield an alcohol and a sulfate ion. wikipedia.org The mechanism for steroid sulfatase (STS), a related mammalian enzyme, is understood to involve a unique post-translational modification within the active site, where a specific cysteine residue is converted to a formylglycine. This residue is key to the catalytic activity. cas.cz It is presumed that microbial bile salt sulfatases employ a similar catalytic strategy.

Kinetic studies on purified microbial enzymes provide insight into their function. For the bile acid sulfate sulfatase (BSS) from Pseudomonas testosteroni:

Optimum pH : The enzyme exhibits maximum activity at an optimal pH of 8.5. nih.gov

Cofactors : Its activity is dependent on the presence of Manganese (Mn²⁺) ions. nih.gov

Structure : The enzyme is composed of two isoforms, each being a homodimer. nih.gov

In contrast, the sulfation of bile acids, the reverse reaction, is catalyzed by the human enzyme Sulfotransferase 2A1 (SULT2A1). Kinetic analyses of SULT2A1 show it follows Michaelis-Menten kinetics, with a high affinity for the monohydroxylated lithocholic acid, the parent compound of Sulfoglycolithocholate(2-). nih.gov

| Enzyme | Source | Process | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| Bile Acid Sulfate Sulfatase (BSS) | Pseudomonas testosteroni | Desulfation | Optimum pH | 8.5 | nih.gov |

| Bile Acid Sulfate Sulfatase (BSS) | Pseudomonas testosteroni | Desulfation | Cofactor | Mn²⁺ | nih.gov |

| Sulfotransferase 2A1 (SULT2A1) | Human | Sulfation | Km for Lithocholic Acid | High Affinity (Low Km) | nih.gov |

Sulfatase Activity and Substrate Specificity

Gene Expression and Regulation of Enzymatic Activity

The regulation of the enzymes that metabolize Sulfoglycolithocholate(2-) occurs at the level of gene expression, primarily within the gut microbiota. The expression and activity of these bacterial sulfatases are influenced by the local gut environment and the availability of substrates.

The expression of bile salt sulfatase activity by intestinal microbes is not constitutive but is regulated by several factors:

Nutrient Availability : The growth of sulfatase-producing bacteria, and consequently their enzyme production, can be dependent on specific nutrients. For instance, the growth of Clostridium sp. strain S1 is promoted by the presence of taurine (B1682933). asm.org

Substrate Induction : The presence of specific substrates can induce the expression of sulfatase enzymes. In some cases, the presence of one type of steroid sulfate is necessary to induce the enzymatic activity against another. asm.org This suggests a sophisticated regulatory network that allows the microbiome to adapt to the host's metabolic output.

While host factors and nuclear receptors like FXR and PXR regulate the expression of human sulfotransferases (e.g., SULT2A1) involved in the initial sulfation of bile acids, the desulfation of Sulfoglycolithocholate(2-) appears to be governed by factors controlling the microbial ecosystem in the intestine. nih.gov The extracellular sulfatase Sulf-2, a host enzyme, is primarily involved in remodeling heparan sulfate proteoglycans and regulating growth factor signaling; current evidence does not support a direct role for Sulf-2 in the metabolism of sulfated bile acids like Sulfoglycolithocholate(2-).

Analytical Methodologies for Research and Quantification

Sample Preparation Strategies for Biological Matrices

The inherent complexity of biological materials like serum, plasma, and urine necessitates careful sample preparation to effectively isolate sulfoglycolithocholate(2-) and eliminate interfering substances. nih.govgoogle.com

Extraction Techniques (e.g., Organic Solvent Extraction, Solid Phase Extraction)

The primary objective of extraction is to efficiently separate bile acids, such as sulfoglycolithocholate(2-), from the sample matrix.

Organic Solvent Extraction (OSE): This is a foundational technique for isolating bile acids. creative-proteomics.com It typically involves adding an organic solvent like methanol (B129727) or acetonitrile (B52724) to the sample, which serves to precipitate proteins and extract the bile acids into the organic phase. creative-proteomics.comgoogle.com The mixture is vortexed and then centrifuged to separate the solid protein precipitate from the supernatant containing the bile acids. creative-proteomics.com The resulting supernatant can then be evaporated and reconstituted in a suitable solvent for analysis. creative-proteomics.com

Solid Phase Extraction (SPE): SPE is a widely used technique for purifying and concentrating analytes from complex mixtures. wikipedia.orgnih.gov It utilizes a solid sorbent packed into a cartridge or plate to separate compounds from a liquid mixture. wikipedia.org For bile acid analysis, SPE is highly effective at removing interfering substances like inorganic ions and phospholipids, leading to cleaner samples for analysis. nih.gov C18 cartridges are commonly used for the purification of bile acids from serum. nih.gov The process involves loading the sample onto the SPE sorbent, which retains the bile acids. Interfering compounds are washed away, and then the desired bile acids are eluted with a different solvent. wikipedia.org

Table 1: Comparison of Extraction Techniques for Sulfoglycolithocholate(2-)

| Feature | Organic Solvent Extraction (OSE) | Solid Phase Extraction (SPE) |

| Principle | Partitioning of analytes between an organic solvent and the aqueous sample matrix. creative-proteomics.com | Partitioning of analytes between a solid sorbent and the liquid sample matrix. wikipedia.org |

| Selectivity | Generally lower, with a higher chance of co-extracting interfering substances. | Higher, allowing for more specific isolation of target analytes. nih.gov |

| Cleanup Efficiency | Less effective at removing all matrix components. | Highly effective at removing salts and phospholipids, resulting in a cleaner extract. nih.gov |

| Common Solvents/Sorbents | Methanol, Acetonitrile. nih.govcreative-proteomics.com | C18 reversed-phase silica. nih.govnih.gov |

| Advantages | Simple, rapid, and cost-effective. nih.gov | High recovery rates and cleaner samples, suitable for automation. nih.gov |

| Disadvantages | Can result in significant matrix effects and ion suppression in mass spectrometry. sciex.com | Can be more time-consuming and expensive than OSE. |

Matrix Cleanup Procedures (e.g., Protein Precipitation, Filtration)

After the initial extraction, additional cleanup steps are often required to remove residual matrix components that could interfere with the analysis.

Protein Precipitation: This is a crucial first step in preparing biological fluids like serum or plasma for analysis. nih.govcreative-proteomics.com Adding a precipitating agent, most commonly methanol or acetonitrile, causes proteins to denature and precipitate out of the solution. nih.govcreative-proteomics.com These proteins can then be easily removed by centrifugation, leaving the analytes of interest, including sulfoglycolithocholate(2-), in the supernatant. creative-proteomics.com

Filtration: Following extraction and protein precipitation, samples are often filtered. This step removes any remaining particulate matter, which helps to prevent clogging of the analytical columns and tubing in the chromatography system.

Considerations for Sample Stability and Reproducibility

To ensure accurate and reliable quantification, maintaining the integrity of sulfoglycolithocholate(2-) throughout the sample handling, storage, and analysis process is critical.

Sample Stability: Bile acid concentrations can be altered by enzymatic activity in the sample. To minimize degradation, samples should be processed promptly and stored at low temperatures, such as -80°C. mdpi.com Repeated freeze-thaw cycles should be avoided as this can negatively impact the stability of the analytes. shimadzu.com

Reproducibility: Achieving reproducible results is paramount in quantitative analysis. A key strategy is the use of internal standards, which are added to the sample before preparation begins. nih.govsciex.com Isotopically labeled versions of the analytes, such as deuterated bile acids, are considered the gold standard for internal standards. nih.govacs.orgsigmaaldrich.cn These compounds behave almost identically to their non-labeled counterparts during extraction and analysis, effectively correcting for any sample loss or variations in instrument response due to matrix effects. sciex.comacs.org The use of a consistent and validated analytical method is also essential for ensuring reproducibility. mdpi.com

Advanced Spectrometric and Chromatographic Techniques

The quantification of sulfoglycolithocholate(2-) is primarily accomplished through the powerful combination of liquid chromatography for separation and mass spectrometry for detection.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry provides exceptional sensitivity and selectivity, making it the preferred method for analyzing complex biological molecules like bile acids. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for the analysis of bile acids. nih.gov It combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the sensitive and selective detection of mass spectrometry. nih.gov Reversed-phase chromatography, often using a C18 column, is typically employed to separate the various bile acid species based on their hydrophobicity. nih.govacs.org

For detection, tandem mass spectrometry (LC-MS/MS) is frequently used. nih.govmeasurlabs.comcreative-proteomics.com This technique involves selecting the ion of the target molecule (the precursor ion), fragmenting it, and then detecting a specific fragment ion (the product ion). measurlabs.com This process, known as multiple reaction monitoring (MRM), provides very high specificity and reduces interference from other compounds in the sample. nih.gov Negative mode electrospray ionization (ESI) is commonly used for the analysis of bile acids. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common than LC-MS for bile acid analysis, GC-MS is another powerful technique. d-nb.infocda-amc.ca A significant drawback is that bile acids are not volatile and must be chemically modified through a process called derivatization before they can be analyzed by GC-MS. d-nb.info This adds an extra step and complexity to the sample preparation procedure.

Table 2: Key Parameters in LC-MS/MS Analysis of Sulfoglycolithocholate(2-)

| Parameter | Description | Typical Conditions/Considerations |

| Chromatographic Separation | The process of separating different bile acids in the sample. | Typically achieved with a reversed-phase C18 column using a gradient of aqueous mobile phase and an organic solvent like acetonitrile or methanol. nih.govacs.org |

| Ionization Source | The component that generates ions from the sample molecules. | Electrospray ionization (ESI) in negative ion mode is commonly used for bile acids. thermofisher.com |

| Mass Analyzer | The part of the mass spectrometer that separates ions based on their mass-to-charge ratio. | Triple quadrupole (QqQ) mass spectrometers are widely used for targeted quantitative analysis. measurlabs.com |

| Detection Mode | The method used for detecting and quantifying the target analyte. | Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode used in tandem mass spectrometry. nih.gov |

| Internal Standards | Compounds added to the sample to ensure accuracy and reproducibility. | Isotopically labeled bile acids (e.g., deuterated standards) are preferred. nih.govacs.orgsigmaaldrich.cn |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS)

Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle-size columns, offer higher resolution, and sensitivity compared to traditional HPLC systems. plos.org When coupled with a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer, this platform provides high-resolution, accurate mass data, which is crucial for the confident identification and quantification of specific bile acid species like Sulfoglycolithocholate(2-) in complex biological matrices. plos.orgyoutube.comnih.gov

The Q-ToF analyzer allows for the precise mass measurement of ions, enabling the differentiation of compounds with very similar masses. youtube.com This is particularly important for bile acid analysis, where numerous isomeric and isobaric compounds exist. sciex.comnih.gov The methodology typically involves a chromatographic separation on a reversed-phase column, such as a C18 column, followed by detection using the mass spectrometer. biorxiv.orgoup.com Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of sulfated bile acids, as it promotes the formation of negatively charged ions that can be readily detected. nih.govmdpi.com The high-resolution capabilities of Q-ToF-MS are essential for distinguishing Sulfoglycolithocholate(2-) from other sulfated and non-sulfated bile acids. plos.org

A study analyzing metabolites in mouse fecal pellets utilized an Agilent 6545 QTOF mass spectrometer with an Agilent 1290 UHPLC system to achieve broad metabolite coverage, including sulfated bile acids. biorxiv.orgoup.com This highlights the system's power in untargeted metabolomics to identify compounds like Sulfoglycolithocholate(2-). biorxiv.orgoup.com

Table 1: Representative UPLC-Q-ToF-MS Parameters for Bile Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography System | UPLC/UHPLC System | nih.govbiorxiv.orgoup.com |

| Column | Reversed-phase (e.g., C18, HSS T3) | biorxiv.orgoup.com |

| Mobile Phase | Gradient elution with water and organic solvents (e.g., acetonitrile, methanol) containing additives like formic acid or ammonium (B1175870) acetate. | nih.govthermofisher.comjapsonline.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for sulfated bile acids. | nih.govmdpi.com |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-ToF) | youtube.comnih.gov |

| Scan Mode | Full scan for profiling, with a mass range typically from m/z 50-1500. | japsonline.com |

| Collision Energy | Applied for fragmentation in MS/MS experiments to aid structural identification. | nih.gov |

Applications in Metabolomics and Proteomics

The analysis of Sulfoglycolithocholate(2-) and other bile acids is a key component of metabolomics, the comprehensive study of small molecules in biological systems. nct-dresden.de Alterations in the bile acid profile are associated with a variety of conditions, making them valuable biomarkers.

In metabolomics studies, UPLC-Q-ToF-MS is used for both targeted and untargeted analyses. nct-dresden.de Untargeted metabolomics aims to capture a broad snapshot of all detectable metabolites in a sample, which can reveal unexpected changes in pathways involving compounds like Sulfoglycolithocholate(2-). biorxiv.orgoup.com For instance, untargeted metabolomics of fecal samples from mice with Salmonella infection revealed that sulfated bile acids, including Sulfoglycolithocholate(2-), were among the compounds that differed significantly in abundance compared to uninfected mice, pointing to their role in the host-pathogen interaction. biorxiv.org Another study identified Sulfoglycolithocholate(2-) as one of the top five metabolites with increased levels in the plasma of patients with familial Protein S deficiency, an anticoagulant disorder. acs.org It has also been noted as a potential serum biomarker for the early detection of bladder cancer. mdpi.comfrontiersin.orgfrontiersin.org

While proteomics focuses on the large-scale study of proteins, integrated "multi-omics" approaches that combine proteomics with metabolomics are increasingly common. acs.orgmdpi.com These studies can provide a more holistic view of biological systems. For example, by correlating changes in protein expression with changes in metabolite levels, such as Sulfoglycolithocholate(2-), researchers can better understand the functional consequences of proteomic alterations. acs.org A study on familial Protein S deficiency combined proteomics and metabolomics to reveal disturbances in both profiles, linking protein changes to metabolic shifts. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical platform for metabolomics. mdpi.com It is a non-destructive technique that provides detailed structural and quantitative information about metabolites in a sample with minimal preparation. nct-dresden.denih.govresearchgate.net While generally less sensitive than MS, 1H-NMR can simultaneously quantify a wide range of metabolites, including major bile acid classes like glycine- and taurine-conjugated bile acids. nih.goviu.edu

Method Validation and Quality Control in Research Studies

To ensure that analytical data is reliable and reproducible, the methods used for quantification must be rigorously validated, and quality control procedures must be implemented. nih.govnetpharmalab.es

Assessment of Sensitivity, Selectivity, and Accuracy

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. netpharmalab.esgavinpublishers.com Key parameters evaluated for quantitative methods like LC-MS include sensitivity, selectivity, and accuracy. mdpi.comgavinpublishers.com

Sensitivity is typically assessed by determining the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. mdpi.comresearchgate.net For bile acids, methods have been developed with LLOQs in the low nanomolar or nanogram-per-milliliter range, demonstrating high sensitivity. thermofisher.comresearchgate.net

Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample matrix. gavinpublishers.com For Sulfoglycolithocholate(2-), this means ensuring no interference from other isobaric or isomeric bile acids. sciex.com High-resolution chromatography and tandem mass spectrometry (MS/MS) are crucial for achieving the required selectivity. mdpi.com

Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added amount that is measured is calculated. researchgate.netresearchgate.net Accuracy for bile acid assays is typically expected to be within 85-115%. mdpi.com

Table 2: Summary of Validation Parameters from a Validated LC-MS/MS Method for Bile Acids

| Validation Parameter | Typical Acceptance Criteria | Reported Value Example | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | > 0.99 | mdpi.comresearchgate.net |

| Accuracy (% Bias) | Within ±15% | < 5.71% | researchgate.net |

| Precision (% CV) | < 15% | < 13.81% (Intra-day) | researchgate.net |

| Recovery | Consistent and reproducible | 92% - 110% | mdpi.com |

| LLOQ | Sufficient for intended application | 5 ng/mL | mdpi.com |

Development and Application of Reference Materials for Metabolomic Measurements

Reference materials (RMs) and certified reference materials (CRMs) are fundamental to achieving accuracy and ensuring comparability of results between different laboratories and over time. nih.gov These materials have one or more sufficiently homogeneous and stable property values that have been established to be fit for their intended use in a measurement process. nih.gov

For bile acid metabolomics, reference materials include pure, unlabeled standards of individual bile acids and, critically, stable isotope-labeled (e.g., deuterium-labeled) internal standards. avantiresearch.com Internal standards are essential in MS-based quantification to correct for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement. sciex.com

Several commercial suppliers offer high-purity bile acid standards and mixtures, including isotopically labeled versions, for use as reference materials. avantiresearch.comisotope.comisotope.com These are used to build calibration curves for quantification, for method optimization, and as quality control (QC) samples to monitor the performance of an analytical run. avantiresearch.comisotope.com QC samples, often prepared by pooling study samples or using a reference matrix, are analyzed periodically throughout an analytical batch to ensure the stability and consistency of the analysis. oup.com The use of well-characterized reference materials is a cornerstone of good laboratory practice and is vital for the validation and long-term quality control of methods for analyzing Sulfoglycolithocholate(2-). nih.govaseonline.com.aufortressdiagnostics.com

Interactions with Biological Macromolecules and Cellular Signaling

Molecular Interactions with Proteins and Lipids

The amphiphilic nature of Sulfoglycolithocholate(2-), characterized by a rigid, hydrophobic steroid nucleus and a flexible side chain bearing two negative charges (sulfate and carboxylate groups), governs its interactions with proteins and lipid membranes. hmdb.canih.gov These interactions are primarily driven by a combination of hydrophobic and electrostatic forces.

The interaction between proteins and lipids is a fundamental process in cell biology, often mediated by a balance of hydrophobic and electrostatic forces. nih.gov Electrostatic attraction is a key determinant in the binding of proteins to membranes, particularly between positively charged protein domains and negatively charged lipid headgroups. nih.govrsc.org The stability of dispersions can be influenced by the charge of adsorbed proteins, which can create electrostatic repulsion between particles.

Sulfoglycolithocholate(2-) possesses a steroidal backbone that can participate in hydrophobic interactions, inserting into the nonpolar core of lipid bilayers or binding to hydrophobic pockets on proteins. mpg.de Concurrently, its two negatively charged groups are available for potent electrostatic interactions. These anionic sites can engage with positively charged residues on proteins, such as arginine and lysine, potentially modulating protein conformation and function. rsc.orgnih.gov Studies on other anionic lipids have shown they can preferentially interact with proteins, and in some cases, even displace other lipids to form strong electrostatic bonds with protein residues. rsc.org While direct studies on Sulfoglycolithocholate(2-) are limited, its structure suggests it can engage in both hydrophobic and significant electrostatic interactions, which are crucial for the lateral organization of proteins and lipids within cellular membranes. mpg.de

Table 1: Summary of Potential Molecular Interactions

| Interaction Type | Interacting Moiety on Sulfoglycolithocholate(2-) | Potential Biological Partner | Implied Consequence |

|---|---|---|---|

| Hydrophobic | Steroid Nucleus | Lipid acyl chains in membranes; Hydrophobic pockets in proteins | Membrane insertion; Protein binding and modulation mpg.de |

| Electrostatic | Sulfate (B86663) Group (-OSO₃⁻); Carboxylate Group (-COO⁻) | Positively charged amino acid residues (e.g., Arginine, Lysine) on proteins | Protein recruitment to membranes; Alteration of protein conformation and activity nih.govrsc.orgnih.gov |

Molecules that are surface-active, known as surfactants, are by definition amphiphilic, possessing both hydrophobic and hydrophilic regions. This dual nature allows them to adsorb at interfaces, such as between oil and water or at the air-water boundary, and lower the interfacial tension. mdpi.com In biological systems, proteins and certain lipids can act as surfactants to stabilize emulsions and foams.

Sulfoglycolithocholate(2-) is an amphiphilic molecule, with its hydrophobic steroid core and hydrophilic, charged glycine (B1666218) and sulfate groups. hmdb.canih.gov This structure is analogous to other biological surfactants, such as dodecyl sulfate, which are known to form micelles and interact with interfaces. mdpi.comresearchgate.net The presence of both a bulky hydrophobic part and charged hydrophilic moieties suggests that Sulfoglycolithocholate(2-) has the potential to exhibit surfactant-like properties. It can orient itself at interfaces, potentially altering membrane properties or aiding in the solubilization of lipids.

Investigation of Hydrophobic and Electrostatic Interactions

Modulation of Cellular Signaling Pathways

Cellular signaling is a complex process by which cells respond to external stimuli and regulate their internal functions. phypha.ir This is often achieved through signaling cascades, where a signal is transmitted through a series of molecular interactions. plos.orgnih.gov

Research has identified Sulfoglycolithocholate(2-) as a molecule whose levels change significantly under certain pathological conditions, pointing to its involvement in cellular signaling. In studies of jaundice, Sulfoglycolithocholate(2-) was identified as a potential biomarker, with its levels correlating with the disease state. researchgate.net This suggests its involvement in the metabolic pathways that are dysregulated in jaundice, such as primary bile acid biosynthesis and biliary secretion. researchgate.net Furthermore, in animal models exposed to ionizing radiation, liver concentrations of sulfoglycolithocholate (B1203390) were found to increase significantly, indicating a role in the cellular response to radiation-induced stress. acs.org The modulation of its concentration in these distinct conditions implies that Sulfoglycolithocholate(2-) may function as a signaling molecule, reflecting or contributing to the underlying cellular pathophysiology.

Signaling cascades are the mechanisms by which a cell transduces an initial signal into a specific cellular response, often involving a chain of protein activation events that can propagate both downstream and upstream. plos.orgnih.gov Many signaling pathways are initiated by the binding of a ligand to a receptor, which then activates a cascade of intracellular events, frequently culminating in the nucleus to alter gene expression. nih.govscielo.brcreative-diagnostics.com

The involvement of Sulfoglycolithocholate(2-) in bile acid metabolism suggests it may modulate specific downstream signaling cascades. researchgate.net Bile acids are known ligands for the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis. researchgate.net Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid management. For instance, FXR activation typically represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop. researchgate.net Simultaneously, it can upregulate the expression of transporters involved in bile acid efflux from hepatocytes, such as the multidrug-resistance-associated proteins 2 and 3 (ABCC2 and ABCC3). researchgate.net Therefore, by potentially acting on FXR, Sulfoglycolithocholate(2-) can influence a downstream signaling cascade that regulates the expression of key enzymes and transporters, thereby maintaining bile acid homeostasis.

Role in Non Human Biological and Disease Models

Application in Animal Models for Mechanistic Studies

Animal models are indispensable tools for elucidating the complex biological functions and disease-related alterations of metabolites like sulfoglycolithocholate(2-).

Utilization of Non-Human Species as Disease Models

A range of non-human species serve as valuable models for studying human diseases, and the analysis of metabolites such as sulfoglycolithocholate(2-) in these models can reveal disease mechanisms. frontiersin.org Rodent models, including mice and rats, are frequently used to simulate human conditions like metabolic disorders and liver diseases. nih.govimrpress.com For instance, studies on mice have been instrumental in understanding glucolipid metabolism disorders and the effects of therapeutic interventions. frontiersin.org In these models, sulfoglycolithocholate(2-) has been identified as a metabolite that changes in response to disease states or treatments. frontiersin.org

Beyond rodents, non-human primates are utilized due to their closer physiological and genetic similarity to humans, which is particularly important for studying complex diseases like rheumatoid arthritis. frontiersin.org The development of humanized animal models, where human cells or tissues are transplanted into immunocompromised animals, offers an even more relevant system for investigating human-specific physiological and pathological processes. imrpress.comciea.or.jp These advanced models are crucial for studying conditions like liver diseases and for evaluating drug metabolism, where species differences can be significant. ciea.or.jp The study of sulfoglycolithocholate(2-) in such diverse animal models allows for a comprehensive understanding of its role across different biological systems and disease contexts.

Investigation in Jaundice Mouse Models

Jaundice, characterized by hyperbilirubinemia, is a clinical manifestation of underlying liver dysfunction, often related to cholestasis, where bile flow is impaired. researchgate.netnih.gov Mouse models of jaundice are critical for investigating the molecular and metabolic changes that occur during this condition. researchgate.netmdpi.com In a study utilizing a jaundice mouse model, sulfoglycolithocholate(2-) was identified as one of the potential biomarkers of the disease. researchgate.net This suggests that the metabolism of lithocholic acid, specifically its sulfation and glycine (B1666218) conjugation, is altered in jaundiced states.

The use of techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-ToF-MS) has enabled the detailed metabolic profiling of serum from these mouse models, revealing significant changes in bile acid composition. researchgate.net In these models, the levels of sulfoglycolithocholate(2-) were found to be dysregulated, highlighting its potential involvement in the pathophysiology of jaundice. researchgate.net

Contribution to Understanding Disease Pathomechanisms

The study of sulfoglycolithocholate(2-) in animal models contributes significantly to our understanding of the molecular mechanisms underlying various diseases. Alterations in the levels of this bile acid can signal disruptions in key cellular pathways, including those involved in inflammation, metabolism, and cellular homeostasis. nih.govnih.gov

For example, in models of metabolic disorders, changes in sulfoglycolithocholate(2-) levels have been correlated with the expression of nuclear receptors and transcription factors that regulate lipid and glucose metabolism. frontiersin.org Research on jaundice mouse models has shown that the dysregulation of sulfoglycolithocholate(2-) is associated with changes in the expression of key targets involved in bile acid biosynthesis and transport, such as the farnesoid X receptor (FXR). researchgate.net This indicates that sulfoglycolithocholate(2-) may play a role in the adaptive response to cholestatic liver injury. The investigation of such metabolites in controlled animal experiments allows for the dissection of complex disease pathomechanisms that would be difficult to study in humans. nih.gov

Investigation in In Vitro and Ex Vivo Systems

In addition to whole-animal models, in vitro and ex vivo systems are crucial for detailed mechanistic studies of sulfoglycolithocholate(2-).

Employment of Cell-Based Models

Cell-based models, such as primary hepatocytes and cancer cell lines, provide a controlled environment to study the cellular and molecular effects of specific compounds like sulfoglycolithocholate(2-). These models are essential for dissecting the direct effects of this bile acid on cellular functions, including signaling pathways, gene expression, and metabolic processes.

For instance, studies using AML12 cells, a mouse hepatocyte cell line, have been employed to investigate the mechanisms of drug action on liver cells. researchgate.net While direct studies on the effects of sulfoglycolithocholate(2-) on these specific cell lines are not extensively detailed in the provided context, the use of such models is a standard approach in toxicology and pharmacology to understand the impact of various metabolites. researchgate.neteurogct.org Cell-based assays can be used to determine how sulfoglycolithocholate(2-) interacts with cellular receptors and transporters, and how it might influence cellular processes like apoptosis and proliferation.

Metabolic Profiling in Tissue and Fluid Samples from Experimental Models

Metabolic profiling, or metabolomics, is a powerful technique used to comprehensively analyze the small molecule metabolites in biological samples. nih.govweizmann.ac.ilfrontiersin.org This approach has been applied to various tissue and fluid samples from experimental animal models to identify and quantify metabolites like sulfoglycolithocholate(2-). frontiersin.orgnih.gov

In studies involving mouse models of jaundice and metabolic diseases, serum samples are frequently analyzed to obtain a systemic metabolic snapshot. frontiersin.orgresearchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and measure a wide range of metabolites, including various bile acids. mdpi.com Through such analyses, sulfoglycolithocholate(2-) has been identified as a differentially expressed metabolite in disease states compared to healthy controls. frontiersin.orgresearchgate.net For example, in a study on glucolipid metabolism disorders, sulfoglycolithocholate(2-) was found to be significantly upregulated in a treatment group compared to a model group. frontiersin.org This highlights its potential as a biomarker for disease and treatment response.

The table below summarizes findings from a study where metabolic profiling was used to investigate changes in metabolites in a mouse model.

Table 1: Differential Metabolites in a Mouse Model of Glucolipid Metabolism Disorder

| Metabolite | Regulation in Treatment Group vs. Model Group |

| Sulfoglycolithocholate(2-) | Upregulated |

| Sinefungin | Upregulated |

| Senkirkine | Upregulated |

| Methyl oleate | Downregulated |

| 3-Methylcrotonyl glycine | Downregulated |

| 5-Methyl-5,6,7,8-tetrahydromethanopterin | Downregulated |

This table is based on data from a study investigating the effects of a treatment on glucolipid metabolism in mice. frontiersin.org

Future Research Directions and Methodological Advancements

Integration of Multi-Omics Approaches for Comprehensive Understanding

The future of Sulfoglycolithocholate(2-) research lies in the integration of multiple "omics" disciplines to create a comprehensive picture of its biological significance. thermofisher.comfrontlinegenomics.comazolifesciences.com A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, metagenomics, and metabolomics, provides a more holistic view than any single-omics study alone. thermofisher.comazolifesciences.com This integrated strategy allows researchers to move beyond simple associations and begin to understand the causative links between genetic predispositions, microbial activities, protein expression, and the resulting metabolic profile, including levels of Sulfoglycolithocholate(2-). thermofisher.comnih.gov

Recent studies have already demonstrated the power of this approach. For instance, combined metagenomic and metabolomic analyses have revealed correlations between specific gut microbiome compositions and the abundance of Sulfoglycolithocholate(2-). In a study on different sheep breeds, serum levels of Sulfoglycolithocholate(2-) were found to be negatively correlated with the gut microbe Acidaminococcus. nih.govfrontiersin.org Another study investigating a traditional Chinese herbal formula used metabolomics to show that Sulfoglycolithocholate(2-) was significantly upregulated following treatment, which was linked to changes in the gut microbiota and the expression of the regulatory protein NFIL3. nih.govresearchgate.net

By layering these diverse datasets, researchers can construct detailed molecular networks and pathways. nih.gov This can help identify how environmental factors or therapeutic interventions influence the microbiome, which in turn alters bile acid metabolism and the subsequent production and circulation of Sulfoglycolithocholate(2-). nih.gov For example, metabolomics combined with network pharmacology has identified Sulfoglycolithocholate(2-) as a potential biomarker in jaundice, linking it to key regulatory targets in bile acid biosynthesis and transport. researchgate.net The use of multi-omics will be crucial for translating research findings into a deeper understanding of disease mechanisms and identifying potential therapeutic targets. azolifesciences.comnih.gov

Table 1: Examples of Multi-Omics Studies Involving Sulfoglycolithocholate(2-)

| Study Focus | Omics Layers Used | Key Finding Related to Sulfoglycolithocholate(2-) | Reference |

| Glucolipid Metabolism Disorder | Metabolomics, Metagenomics | Upregulated in response to treatment with Dangua Fang, which also altered gut microbiota and inhibited NFIL3. | nih.gov |

| Ruminant Metabolism | Metabolomics, Metagenomics | Serum levels were higher in crossbred sheep and negatively correlated with the gut microbe Acidaminococcus. | nih.govfrontiersin.org |

| Jaundice Syndrome | Metabolomics, Network Pharmacology | Identified as a potential biomarker for jaundice in mice. | researchgate.net |

| Radiation Exposure | Metabolomics, Genetics | Significantly increased in the liver of transgenic mice 24 hours after radiation exposure. | acs.org |

| Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) | Metabolomics | Found to be significantly lower in the plasma of ME/CFS patients compared to controls. | nih.gov |

Development of Novel and High-Throughput Analytical Methodologies

Advancements in analytical chemistry are critical for deepening the investigation of Sulfoglycolithocholate(2-). The development of more sensitive, specific, and high-throughput analytical methods is essential for its accurate quantification in complex biological matrices like blood, tissues, and stool. nih.gov

Currently, liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for bile acid analysis. mdpi.com Modern systems, such as ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometers like quadrupole time-of-flight (Q-ToF) instruments, offer the high sensitivity and resolving power needed to distinguish Sulfoglycolithocholate(2-) from a myriad of other structurally similar bile acids. researchgate.netacs.org Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with triple quadrupole MS have also been highlighted for their quantitative capabilities. mdpi.com The development of UPLC systems and the widespread availability of polarity switching on mass spectrometers have significantly increased the throughput of these analyses. nih.gov

Future research will likely focus on further enhancing these platforms. This includes the development of novel chromatographic columns with improved separation efficiency for bile acid isomers and the refinement of mass spectrometry protocols for absolute quantification. nih.gov There is also a push towards creating standardized, high-throughput platforms for large-scale clinical and epidemiological studies. mdpi.com Commercially available kits and platforms are emerging to improve reproducibility and facilitate comprehensive molecular profiling in research. mdpi.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy presents an alternative and complementary technique, offering high reproducibility and simpler sample preparation, which is advantageous for large-scale metabolomic studies. nih.gov

Table 2: Current and Emerging Analytical Techniques for Sulfoglycolithocholate(2-) Analysis

| Analytical Technique | Abbreviation | Key Advantages for Sulfoglycolithocholate(2-) Analysis | Reference |

| Liquid Chromatography-Mass Spectrometry | LC-MS | High sensitivity and specificity; widely used for metabolomics. | mdpi.com |

| Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | UPLC-Q-ToF-MS | Excellent resolution and mass accuracy for identifying and quantifying metabolites in complex mixtures. | researchgate.netacs.org |

| High-Performance Liquid Chromatography | HPLC | Robust and reliable separation of compounds. | nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Suitable for profiling a broad range of metabolites, often requiring derivatization. | mdpi.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | High reproducibility, non-destructive, provides absolute quantification, simple sample preparation. | nih.gov |

Exploration of Regulatory Mechanisms Governing Sulfoglycolithocholate(2-) Homeostasis

Understanding the mechanisms that control the synthesis, transport, and excretion of Sulfoglycolithocholate(2-) is fundamental to defining its physiological and pathological roles. The homeostasis of bile acids is a tightly regulated process involving a complex interplay of nuclear receptors, enzymes, and transporters, primarily in the liver and intestine. nih.gov

Transport is also a critical regulatory point. Multidrug-resistance-associated proteins, such as ABCC2 and ABCC3, are involved in the transport of bile acids and their conjugates across cell membranes. researchgate.net Investigating how the expression and activity of these transporters are regulated will provide insight into how Sulfoglycolithocholate(2-) levels are maintained in the blood and secreted in bile.

Furthermore, emerging evidence points to novel regulatory factors. For example, studies have shown that inhibiting the protein "nuclear factor, interleukin-3 regulated" (NFIL3) can lead to a significant increase in Sulfoglycolithocholate(2-), suggesting NFIL3 plays a role in its metabolic pathway. nih.gov Post-transcriptional regulation by small non-coding RNAs, or microRNAs, has also been identified as an important layer of control for cholesterol and bile acid metabolism and represents a promising area for future investigation. nih.gov

Table 3: Key Molecules in the Regulation of Bile Acid and Sulfoglycolithocholate(2-) Homeostasis

| Molecule/Family | Type | Known/Potential Role in Homeostasis | Reference |

| Farnesoid X Receptor | FXR | Nuclear Receptor | Master regulator of bile acid synthesis, transport, and metabolism. |

| Sterol Regulatory Element-Binding Proteins | SREBPs | Transcription Factors | Regulate genes involved in cholesterol and bile acid synthesis. |

| Sulfotransferases | SULTs | Enzymes | Catalyze the sulfation of bile acids, creating sulfated forms like Sulfoglycolithocholate(2-). |

| Multidrug-Resistance-Associated Proteins | ABCC2, ABCC3 | Transporters | Mediate the efflux of bile acid conjugates from cells. |

| Nuclear factor, interleukin-3 regulated | NFIL3 | Protein | Inhibition leads to increased Sulfoglycolithocholate(2-), suggesting a regulatory role in its metabolism. |

| MicroRNAs | miRNAs | Non-coding RNA | Post-transcriptional regulators of genes involved in cholesterol and bile acid pathways. |

Q & A

Q. What analytical techniques are recommended for quantifying Sulfoglycolithocholate(2-) in biological matrices (e.g., serum, bile)?

Answer: The quantification of Sulfoglycolithocholate(2-) typically employs high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection due to its sulfated and glycine-conjugated structure . Key methodological considerations include:

- Sample Preparation : Use solid-phase extraction (SPE) to isolate sulfated bile acids from biological fluids, minimizing matrix interference.

- Validation : Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 µM), with recovery rates >85% and intraday precision <15% CV.

- Internal Standards : Deuterated analogs (e.g., d4-glycolithocholate sulfate) improve accuracy .

Reference protocols: Follow guidelines from on subsampling and error propagation to ensure reproducibility .

Basic Research Question

Q. How can researchers confirm the structural identity of Sulfoglycolithocholate(2-) in synthetic or extracted samples?

Answer: Structural confirmation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for characteristic sulfation shifts at C-3 (~δ 4.2 ppm for <sup>1</sup>H) and glycine conjugation signals (~δ 3.6 ppm) .

- High-Resolution MS : Confirm the molecular ion [M-H]<sup>-</sup> at m/z 546.2834 (calculated for C26H42NO7S<sup>-</sup>), with MS/MS fragmentation to validate the sulfated glyco-conjugate .

- Chromatographic Retention Times : Compare with commercial standards under identical HPLC conditions.

Advanced Research Question

Q. What experimental designs are optimal for investigating Sulfoglycolithocholate(2-)’s role in the gut-liver axis under metabolic disease conditions?

Answer: Step 1: Hypothesis-Driven Model Selection

Q. Step 2: Multi-Omics Integration

Q. Step 3: Contradiction Analysis

- Address conflicting data (e.g., pro- vs. anti-inflammatory effects) by stratifying results by sex, diet, or genetic background. Apply mixed-effects models to account for inter-individual variability .

Advanced Research Question

Q. How should researchers resolve discrepancies in reported Sulfoglycolithocholate(2-) concentrations across studies (e.g., serum vs. fecal levels)?

Answer: Methodological Harmonization :

- Pre-Analytical Factors : Standardize fasting duration, sample collection tubes (e.g., EDTA for plasma), and storage conditions (-80°C with antioxidants).

- Normalization : Express concentrations relative to creatinine (urine) or total bile acids (serum) to mitigate biological variability .

Q. Statistical Approaches :

- Use Bland-Altman plots to compare assays (e.g., ELISA vs. LC-MS).

- Apply meta-regression (e.g., random-effects models) to assess study heterogeneity due to extraction protocols or detection limits .

Advanced Research Question

Q. What strategies are effective for studying Sulfoglycolithocholate(2-)’s interactions with host nuclear receptors (e.g., FXR, PXR) in disease models?

Answer: Experimental Workflow :

Receptor Activation Assays :

- Use luciferase reporter systems in HepG2 or Caco-2 cells transfected with FXR/PXR plasmids. Test Sulfoglycolithocholate(2-) at 1–50 µM, with CDCA as a positive control .

Gene Expression Profiling :

- Validate target genes (e.g., SHP, OSTα) via qPCR. Normalize to housekeeping genes (e.g., GAPDH) and include no-template controls .

In Silico Docking :

Q. Contradiction Management :

- Reconcile conflicting in vitro/in vivo results by assessing tissue-specific receptor expression (e.g., intestinal vs. hepatic FXR) and co-regulator recruitment .

Basic Research Question

Q. What are the best practices for synthesizing Sulfoglycolithocholate(2-) in the laboratory?

Answer: Synthetic Protocol :

Starting Material : Lithocholic acid (LCA) is sulfated at C-3 using SO3-pyridine complex in anhydrous DMF (70% yield).

Glycine Conjugation : React sulfated LCA with glycine methyl ester via EDC/HOBt coupling, followed by hydrolysis to the free acid .

Characterization :

- Purity must be ≥95% (HPLC), with residual solvents (e.g., DMF) <0.1% (GC-MS). Document all steps per ’s reproducibility guidelines .

Advanced Research Question

Q. How can researchers integrate Sulfoglycolithocholate(2-) data into broader bile acid flux models?

Answer: Computational Modeling :

- Use compartmental modeling (e.g., MATLAB SimBiology) to simulate enterohepatic recirculation. Input parameters include:

- Sulfoglycolithocholate(2-) synthesis rates (µmol/day).

- Intestinal reabsorption efficiency (~60–80% based on solubility).

- Validate models against <sup>13</sup>C-labeled tracer studies in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。